(4-pyridin-2-yloxyphenyl)methanol
Overview
Description
(4-pyridin-2-yloxyphenyl)methanol: is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.23 g/mol . This compound is characterized by a phenyl ring substituted with a pyrid-2-yloxy group and a methanol group. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-pyridin-2-yloxyphenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-pyridin-2-yloxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: (4-pyridin-2-yloxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (4-pyridin-2-yloxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrid-2-yloxy group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making the compound valuable in research and development.
Comparison with Similar Compounds
- 4-(Pyrid-3-yloxy)phenylmethanol
- 4-(Pyrid-4-yloxy)phenylmethanol
- 4-(Pyrid-2-yloxy)benzyl alcohol
Comparison: Compared to its analogs, (4-pyridin-2-yloxyphenyl)methanol exhibits unique reactivity and binding properties due to the position of the pyrid-2-yloxy group. This positional difference can significantly impact the compound’s chemical behavior and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXOQRCIVCMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591333 | |
Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194017-70-4 | |
Record name | {4-[(Pyridin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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